molecular formula C6H7FN2O B15360858 2-Amino-4-fluoro-5-methylpyridin-3-ol CAS No. 1003710-87-9

2-Amino-4-fluoro-5-methylpyridin-3-ol

Cat. No.: B15360858
CAS No.: 1003710-87-9
M. Wt: 142.13 g/mol
InChI Key: HGWDBYSJCQGLEB-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-3-hydroxy-5-picoline is a chemical compound belonging to the class of picolines, which are derivatives of pyridine. This compound features an amino group (-NH2) at the second position, a fluoro group (-F) at the fourth position, and a hydroxyl group (-OH) at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-3-hydroxy-5-picoline typically involves multiple steps, starting from pyridine derivatives. One common synthetic route is the halogenation of pyridine followed by selective functional group modifications. For example, starting with 2-bromo-4-methylpyridine, the amino group can be introduced at the pyridine C2-position via Buchwald–Hartwig amination

Industrial Production Methods: In an industrial setting, the production of 2-Amino-4-fluoro-3-hydroxy-5-picoline may involve large-scale chemical reactions under optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired modifications on the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-3-hydroxy-5-picoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Amino-4-fluoro-3-hydroxy-5-picoline.

Scientific Research Applications

2-Amino-4-fluoro-3-hydroxy-5-picoline has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-4-fluoro-3-hydroxy-5-picoline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-5-methylpyridine

  • 2-Hydroxy-5-picoline

  • 2-Bromo-4-methylpyridine

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Properties

CAS No.

1003710-87-9

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

2-amino-4-fluoro-5-methylpyridin-3-ol

InChI

InChI=1S/C6H7FN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9)

InChI Key

HGWDBYSJCQGLEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1F)O)N

Origin of Product

United States

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